3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-16-8-7-15(24-12-14-5-3-2-4-6-14)11-18(16)25-20(23)17(13)9-10-19(21)22/h2-8,11H,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKGZIWFNKVSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of 7-benzyloxy-4-methylresorcinol (prepared via benzylation of resorcinol) and methyl acetoacetate in the presence of a Brønsted acid catalyst. Trifluoromethanesulfonic acid (CF₃SO₃H) has emerged as an efficient catalyst due to its strong acidity and thermal stability. The reaction proceeds at 110°C under solvent-free conditions, yielding 7-benzyloxy-4-methylcoumarin as the intermediate.
Key Parameters
-
Reaction Time : 4–6 hours.
Alternative Synthetic Routes
Suzuki Coupling for Benzyloxy Group Introduction
In a modified approach, the benzyloxy group is introduced via Suzuki coupling after coumarin core formation. This method avoids pre-benzylation of resorcinol, enhancing functional group tolerance.
Conditions :
Enzymatic Hydrolysis for Green Synthesis
Recent studies explore lipase-catalyzed hydrolysis of the ethyl ester intermediate. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion at 40°C, reducing chemical waste.
Reaction Optimization and Scalability
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 65 | 88 |
| Ethanol | 72 | 92 |
| Solvent-free | 85 | 95 |
Solvent-free conditions under microwave irradiation (100 W, 30 min) improve yield to 88%.
Temperature and Catalysis
Elevating temperature to 120°C with CF₃SO₃H reduces reaction time to 2 hours but risks decomposition. Catalytic systems like Fe³⁺-montmorillonite offer recyclability (5 cycles, <5% activity loss).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity with retention time 12.4 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Pechmann | 85 | 95 | High |
| Suzuki Coupling | 68 | 90 | Moderate |
| Enzymatic Hydrolysis | 90 | 98 | High |
The classical Pechmann route remains the most scalable, while enzymatic methods align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C24H24O5
Molecular Weight : 392.44 g/mol
CAS Number : 896370-57-3
The compound features a chromenone structure with a benzyloxy group and a propanoic acid moiety, which contribute to its biological activity and potential therapeutic applications.
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug design due to its structural components that can interact with biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain modifications lead to enhanced activity against lung cancer cell lines such as A549 and HCC827, with IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 0.004 | MTS Cytotoxicity |
| HCC827 | 0.005 | BrdU Proliferation |
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds similar to this one have demonstrated promising antibacterial activity.
| Microorganism | Activity | IC50 Value (µM) |
|---|---|---|
| Staphylococcus aureus | Significant | 10 |
| Escherichia coli | Moderate | 20 |
Structure–Activity Relationship (SAR)
Studies on SAR reveal that specific substitutions on the chromenone or benzimidazole moieties significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance anti-HIV activity.
Material Science
In material science, 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid can be utilized in the development of advanced materials with specific properties such as fluorescence and catalytic activity. Its versatility allows for integration into various applications, including:
- Sensors : The compound's ability to interact with light makes it suitable for use in optical sensors.
- Electronic Devices : Its conductive properties can be harnessed in electronic applications.
Antitumor Evaluation
A study evaluated several benzimidazole derivatives for their ability to inhibit cell proliferation in lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain modifications led to enhanced cytotoxicity in 2D cultures compared to 3D systems, highlighting the importance of structural optimization.
Antimicrobial Testing
In a comparative study, various synthesized coumarin derivatives were assessed for their antimicrobial properties using broth microdilution methods. Compounds with specific functional groups showed significant inhibitory effects against both E. coli and S. aureus, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound’s structural analogs differ primarily in substituents at the 7-O- position (benzyloxy vs. other aryl/heteroaryl groups) and the presence of additional methyl groups (e.g., at the 8-position).
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Melting Points: The 4,8-dimethyl analog (Compound 7) has a higher melting point (232–233°C) compared to mono-methyl derivatives (e.g., Compound 16: 172–173°C), indicating that additional methyl groups enhance crystallinity . Bulky 7-O-substituents (e.g., anthracenyl in Compound 14) reduce melting points (190–191°C), likely due to disrupted packing efficiency .
Polarity (Rf Values) :
- Benzyloxy derivatives (e.g., Compound 7) exhibit lower Rf values (0.23) compared to biphenylmethoxy analogs (0.27), reflecting increased polarity from the benzyl group .
Biological Activity
3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chromen-2-one core with specific substituents that contribute to its biological activity. The structural formula can be represented as follows:
Key Functional Groups:
- Benzyloxy Group : Enhances lipophilicity and may influence the interaction with biological targets.
- Methyl Group : Potentially affects the compound's electronic properties and reactivity.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Antioxidant Activity : It exhibits the capacity to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Action : The compound disrupts microbial cell membranes, inhibiting their growth.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess significant anti-inflammatory effects. A study demonstrated that derivatives of chromen-2-one could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated through various assays. In vitro studies have shown that it effectively reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains. In a recent screening using the agar diffusion method, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a specific case study, this compound was tested against a chloroquine-resistant strain of Plasmodium falciparum. Results showed that the compound significantly inhibited parasite growth in vitro and improved survival rates in infected mice models . This highlights its potential as a lead compound for developing new antimalarial drugs.
Q & A
Q. What challenges arise when transitioning from lab-scale synthesis to pilot-scale production?
- Methodological Answer : Key issues include:
- Solvent selection : Replace acetone with safer solvents (e.g., ethyl acetate) for large volumes.
- Catalyst recovery : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.
- Process analytics : Implement inline PAT (Process Analytical Technology) like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
